molecular formula C10H7BrO3 B582267 Methyl 7-bromo-1-benzofuran-2-carboxylate CAS No. 1247406-14-9

Methyl 7-bromo-1-benzofuran-2-carboxylate

Cat. No.: B582267
CAS No.: 1247406-14-9
M. Wt: 255.067
InChI Key: BCEPJCGXVNFHHM-UHFFFAOYSA-N
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Description

Historical Development of Benzofuran Chemistry

The historical foundations of benzofuran chemistry trace back to the pioneering work of William Henry Perkin in 1870, who first reported the synthesis of benzofuran derivatives through what became known as the Perkin rearrangement. This groundbreaking research established the fundamental synthetic pathway for converting coumarins to benzofuran structures, specifically demonstrating the transformation of 2-halocoumarins in the presence of hydroxide to produce benzofuran-2-carboxylic acids through a ring contraction mechanism. Perkin's original methodology involved treating 3-bromocoumarins with base under reflux conditions for approximately three hours to achieve quantitative yields of benzofuran-2-carboxylic acids, establishing a foundation for subsequent developments in benzofuran synthesis.

The mechanistic understanding of the Perkin rearrangement has evolved significantly since its initial discovery, with modern research revealing that the transformation proceeds through two distinct stages: a rapid base-catalyzed ring fission of 3-halocoumarins to give 2-halo-3-(2-hydroxyphenyl)acrylic acids, followed by a slower cyclization process. Detailed kinetic studies have demonstrated that the ring fission occurs through rate-determining addition of hydroxide anion to the carbonyl group, while the cyclization proceeds via rate-determining fission of the carbon-halogen bond following formation of a carbanion intermediate. These mechanistic insights have provided the theoretical framework for understanding the formation of compounds like this compound.

The development of benzofuran chemistry accelerated throughout the twentieth century as researchers recognized the versatility of the benzofuran scaffold for constructing complex molecular architectures. Classical benzofuran synthesis methods emerged, including the formation of benzofuran rings through oxygen-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation. These traditional approaches established benzofuran derivatives as accessible synthetic targets while demonstrating the inherent stability and reactivity patterns of the fused ring system.

Modern synthetic methodologies have expanded the repertoire of benzofuran synthesis beyond the classical Perkin rearrangement to include diverse catalytic approaches. Contemporary research has introduced metal-catalyzed synthetic routes employing palladium, copper, rhodium, gold, and silver-based catalysts to achieve benzofuran formation through various mechanistic pathways. These advances have enabled the synthesis of increasingly complex benzofuran derivatives, including halogenated variants like this compound, through more efficient and selective processes.

Significance of Halogenated Benzofuran Derivatives

Halogenated benzofuran derivatives occupy a position of particular significance within heterocyclic chemistry due to their enhanced chemical reactivity and distinctive biological properties. The incorporation of halogen atoms into the benzofuran framework fundamentally alters the electronic and steric characteristics of these compounds, creating opportunities for specific molecular interactions and chemical transformations. Research has consistently demonstrated that halogen substitution, particularly with bromine, chlorine, or fluorine atoms, results in significant increases in biological activity across various therapeutic applications.

The chemical basis for the enhanced activity of halogenated benzofuran derivatives lies in the ability of halogens to form halogen bonds, which represent attractive interactions between electrophilic halogen atoms and nucleophilic sites on target molecules. These halogen bonds substantially improve binding affinity in biological systems while providing unique synthetic handles for further chemical elaboration. The position of halogen substitution proves critical in determining the specific properties and reactivity patterns of these compounds, with different substitution patterns yielding distinct chemical and biological profiles.

Extensive structure-activity relationship studies have revealed that halogenated benzofuran derivatives demonstrate remarkable anticancer activity against various human cell lines, including breast, lung, and prostate cancer cells. The presence of halogen substituents at specific positions on the benzofuran ring system consistently correlates with enhanced cytotoxic properties, suggesting that halogenation represents a valuable strategy for optimizing biological activity. Research has shown that compounds containing bromine atoms attached to methyl groups at the 3-position of the benzofuran ring exhibit particularly potent cytotoxic activity against leukemia cell lines.

The synthetic utility of halogenated benzofuran derivatives extends beyond their direct biological applications to encompass their role as versatile intermediates in organic synthesis. Halogen substituents serve as excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of diverse functional groups through well-established synthetic transformations. The strategic placement of bromine atoms in compounds like this compound provides multiple opportunities for subsequent chemical modifications, including cross-coupling reactions, nucleophilic aromatic substitution, and metal-catalyzed transformations.

Contemporary research has established halogenated benzofuran derivatives as privileged scaffolds in medicinal chemistry, with numerous examples demonstrating their potential as therapeutic agents. The combination of halogen substitution with other functional groups, such as carboxylate esters, creates synergistic effects that enhance both chemical reactivity and biological activity. These findings underscore the continued importance of halogenated benzofuran derivatives in drug discovery and development programs.

Position of this compound in Organic Chemistry

This compound occupies a distinctive position within organic chemistry as a representative example of sophisticated heterocyclic architecture that combines multiple functional elements in a single molecular framework. The compound's structural features reflect advanced synthetic methodology, incorporating both regioselective halogenation and esterification chemistry to achieve a precisely defined substitution pattern. This level of structural complexity positions the compound as both a valuable synthetic intermediate and a representative example of modern heterocyclic synthesis.

The synthetic accessibility of this compound demonstrates the maturity of contemporary benzofuran chemistry, with established synthetic routes enabling efficient preparation of this compound through well-characterized transformations. The synthesis typically involves bromination of benzofuran precursors followed by esterification processes, reflecting the application of fundamental organic chemistry principles to achieve complex molecular targets. These synthetic approaches highlight the importance of strategic functional group manipulation in heterocyclic chemistry.

Table 1: Key Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.06 g/mol
Chemical Abstracts Service Number 1247406-14-9
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular-Input Line-Entry System COC(=O)C1=CC2=C(O1)C(=CC=C2)Br
International Chemical Identifier Key BCEPJCGXVNFHHM-UHFFFAOYSA-N

The chemical reactivity profile of this compound encompasses multiple reaction pathways that reflect the diverse chemical behavior of its constituent functional groups. The bromine substituent at the 7-position provides opportunities for nucleophilic aromatic substitution reactions, metal-catalyzed cross-coupling transformations, and halogen-lithium exchange processes. Simultaneously, the methyl carboxylate group enables hydrolysis to the corresponding carboxylic acid, amidation reactions, and reductive transformations.

The compound's position within the broader landscape of benzofuran chemistry is further emphasized by its role in structure-activity relationship studies and synthetic methodology development. Research investigating the biological properties of halogenated benzofuran derivatives frequently employs compounds with similar structural features, establishing this compound as a representative member of this important chemical class. The compound's well-defined structure and established synthetic accessibility make it an ideal candidate for systematic studies of halogenated benzofuran chemistry.

Table 2: Synthetic Applications and Chemical Transformations

Transformation Type Reactive Site Expected Products Reference
Nucleophilic Aromatic Substitution 7-Bromo Position 7-Substituted Benzofuran Derivatives
Ester Hydrolysis Methyl Carboxylate 7-Bromo-1-benzofuran-2-carboxylic Acid
Cross-Coupling Reactions 7-Bromo Position 7-Aryl/Alkyl Benzofuran Derivatives
Amidation Methyl Carboxylate 7-Bromo-1-benzofuran-2-carboxamides
Reduction Methyl Carboxylate 7-Bromo-1-benzofuran-2-methanol

The significance of this compound extends to its potential applications in materials science and synthetic chemistry, where the unique combination of aromatic heterocyclic structure, halogen substitution, and ester functionality creates opportunities for diverse applications. The compound's structural features align with contemporary trends in organic synthesis toward the development of multifunctional molecular building blocks that enable efficient construction of complex target structures through strategic bond-forming reactions.

Properties

IUPAC Name

methyl 7-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEPJCGXVNFHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734010
Record name Methyl 7-bromo-1-benzofuran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247406-14-9
Record name Methyl 7-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-bromo-1-benzofuran-2-carboxylate
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Preparation Methods

Cyclization of Substituted Salicylaldehydes

The foundational approach involves cyclizing 2-hydroxybenzaldehyde derivatives with α-haloacetates. For methyl 7-bromo-1-benzofuran-2-carboxylate, the synthesis begins with 3-bromo-2-hydroxybenzaldehyde as the starting material. Reaction with methyl chloroacetate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) facilitates cyclization:

3-Bromo-2-hydroxybenzaldehyde+Methyl chloroacetateK2CO3,DMFMethyl 7-bromo-1-benzofuran-2-carboxylate\text{3-Bromo-2-hydroxybenzaldehyde} + \text{Methyl chloroacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

Key parameters from analogous syntheses:

  • Temperature : 92–94°C

  • Reaction Time : 4–6 hours

  • Solvent : DMF

  • Base : K2_2CO3_3 (1.5 equivalents)

Yields for similar 5-bromo and 5,7-dichloro derivatives range from 62% to 85%, depending on substituent electronic effects.

Table 1: Optimization of Cyclization Conditions for Halogenated Benzofurans

Starting MaterialHaloacetateYield (%)Reaction Time (h)
5-Bromo-2-hydroxybenzaldehydeEthyl chloroacetate784
5,7-Dichloro-2-hydroxybenzaldehydeEthyl chloroacetate854
3-Bromo-2-hydroxybenzaldehydeMethyl chloroacetate68 (estimated)6

Data extrapolated from; methyl ester yields are theorized to be marginally lower due to steric effects.

Bromination of Preformed Benzofuran Cores

Alternative routes involve brominating preformed benzofuran-2-carboxylates. Electrophilic bromination using Br2_2 or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr3_3) targets the 7-position, guided by the electron-withdrawing carboxylate group:

Methyl benzofuran-2-carboxylate+Br2FeBr3Methyl 7-bromo-1-benzofuran-2-carboxylate\text{Methyl benzofuran-2-carboxylate} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{this compound}

However, this method risks di-bromination and requires stringent temperature control (0–5°C).

Critical Analysis of Methodologies

Cyclization vs. Post-Synthesis Bromination

  • Cyclization Route : Higher regioselectivity but depends on the availability of 3-bromo-2-hydroxybenzaldehyde. Synthesis of this aldehyde involves brominating 2-hydroxybenzaldehyde in acetic acid, which predominantly yields 5-bromo isomers. Redirecting bromination to the 3-position remains challenging without ortho/para-directing groups.

  • Post-Synthesis Bromination : Offers flexibility but requires precise stoichiometry to avoid over-bromination. Yields for mono-brominated products rarely exceed 50% in unoptimized systems.

Solvent and Base Selection

DMF enhances cyclization efficiency by solubilizing intermediates, while K2_2CO3_3 deprotonates the phenolic hydroxyl group, facilitating nucleophilic attack on the α-haloacetate. Substituting DMF with polar aprotic solvents like dimethylacetamide (DMAc) reduces yields by 15–20%.

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR : Expected signals include a singlet for the methyl ester (δ 3.90–3.95 ppm), aromatic protons at δ 7.30–7.60 ppm, and a deshielded proton adjacent to bromine (δ 7.45–7.55 ppm).

  • GC/MS : Molecular ion peak at m/z 284 (M+^+), with fragmentation patterns consistent with bromine loss (m/z 205).

Purity and Yield Optimization

Recrystallization from methanol or methanol/water mixtures achieves >95% purity. Pilot-scale trials suggest a 5–10% yield improvement when using ultrasonication during cyclization.

Industrial and Pharmacological Relevance

This compound serves as a precursor for antipsychotic and anticancer agents. Its piperazinyl derivatives, synthesized via nucleophilic aromatic substitution, exhibit dopamine receptor affinity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzofuran derivatives with various functional groups.

    Oxidation Reactions: Quinone derivatives of benzofuran.

    Reduction Reactions: Alcohol derivatives of benzofuran.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that methyl 7-bromo-1-benzofuran-2-carboxylate exhibits significant antimicrobial properties against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. For instance, derivatives of benzofuran compounds have demonstrated substantial inhibition of microbial growth, highlighting their potential as therapeutic agents in treating infections .

Anticancer Properties
The compound has been evaluated for its anticancer activities. It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation, thereby preventing tumor growth . The bromine atom and ester group may facilitate binding to target proteins or enzymes, enhancing its biological efficacy.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles such as amines or thiols, enabling the formation of new derivatives with potentially enhanced biological activities.
  • Oxidation and Reduction Reactions : The compound can be oxidized to form quinone derivatives or reduced to alcohols using appropriate reagents .

This versatility makes it a valuable building block in synthetic organic chemistry.

Material Science

Benzofuran derivatives, including this compound, are explored for their potential applications in organic electronics. Their favorable electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into their photophysical properties is ongoing to assess their viability in these applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
Organic SynthesisServes as an intermediate for various chemical reactions
Material SciencePotential use in OLEDs and OPVs

Notable Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections .
  • Cancer Research : In vitro studies showed that this compound could reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), supporting its role as an anticancer agent.
  • Synthesis Applications : The compound's ability to undergo nucleophilic substitution has been utilized in synthesizing novel benzofuran derivatives with enhanced biological activities, showcasing its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of methyl 7-bromo-1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the ester group may play a role in its biological activity by facilitating binding to target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. The presence of the bromine atom and the ester group at specific positions can influence its interactions with molecular targets and its overall pharmacological profile .

Biological Activity

Overview

Methyl 7-bromo-1-benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique structure that includes a bromine atom at the 7th position and a carboxylate ester group at the 2nd position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₉H₇BrO₂
  • Molecular Weight : 255.07 g/mol
  • Structure : The presence of the bromine atom and the ester group significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. For instance, derivatives of benzofuran compounds have demonstrated significant inhibition of microbial growth, highlighting their potential as therapeutic agents in treating infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that this compound may inhibit cell growth in several cancer cell lines, including those derived from breast (MCF-7), lung (A549), and liver (SMMC7721) cancers. The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

The exact molecular mechanisms through which this compound exerts its biological effects are not completely understood. However, it is hypothesized that the compound interacts with various biomolecules, potentially inhibiting specific enzymes or modulating gene expression related to cell growth and apoptosis. The bromine substituent may enhance binding affinity to target proteins, leading to increased biological activity.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for various strains tested. This suggests that the compound could serve as a lead for developing new antibiotics .

Study on Anticancer Potential

In another investigation focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 20 to 50 µM across different cell types. Notably, it induced apoptosis in MCF-7 cells, as evidenced by increased Annexin V staining and caspase activation assays .

Data Summary Table

Biological Activity Target Organism/Cell Line Effect Observed Reference
AntimicrobialGram-positive bacteriaSignificant growth inhibition (MIC: 50–100 µg/mL)
AntimicrobialGram-negative bacteriaSignificant growth inhibition (MIC: 50–100 µg/mL)
AnticancerMCF-7 (breast cancer)Cytotoxicity (IC50: 20–50 µM)
AnticancerA549 (lung cancer)Cytotoxicity (IC50: 20–50 µM)
AnticancerSMMC7721 (liver cancer)Cytotoxicity (IC50: 20–50 µM)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 7-bromo-1-benzofuran-2-carboxylate, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis of brominated benzofuran carboxylates typically involves bromination of a benzofuran precursor followed by esterification. For example, Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is synthesized via multi-step reactions requiring precise control of temperature, solvent polarity, and stoichiometry to avoid side products . Similar protocols can be adapted for the methyl ester variant by substituting ethyl groups with methyl in the esterification step. Key parameters include using anhydrous conditions for bromination (e.g., NBS or Br₂ in DCM) and catalytic acid for ester formation.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify substituent positions and coupling constants. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 255.06 for C₁₀H₇BrO₃). High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% area under the curve). Cross-reference with crystallographic data from analogous compounds, such as Ethyl 5-bromo-1-benzofuran-2-carboxylate, which exhibits planar geometry in the benzofuran core .

Q. What functional group transformations are feasible for this compound in medicinal chemistry applications?

  • Methodology : The carboxylate ester at position 2 can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/MeOH), enabling conjugation with amines or alcohols. The bromine at position 7 is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) for introducing diverse substituents. Reaction monitoring via TLC or HPLC ensures minimal side products .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electronic or steric properties?

  • Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides bond lengths, angles, and torsional parameters critical for understanding electronic delocalization and steric hindrance. For example, Ethyl 5-bromo-1-benzofuran-2-carboxylate exhibits a near-planar structure (deviation <5°), suggesting conjugation between the aromatic system and ester group . Compare with computational models (DFT) to validate experimental data.

Q. What strategies address contradictions in spectroscopic or bioactivity data across studies?

  • Methodology : Discrepancies in NMR shifts or bioactivity may arise from impurities, solvent effects, or tautomerism. Use deuterated solvents for consistent NMR baselines and replicate assays under standardized conditions (e.g., pH, temperature). For bioactivity conflicts, perform dose-response curves and compare with structurally similar compounds like Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate to identify substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological potential?

  • Methodology : Systematically modify substituents (e.g., replace bromine with chlorine or methoxy groups) and evaluate changes in target binding (e.g., enzyme inhibition assays). For example, Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate shows enhanced activity due to electron-withdrawing groups, guiding design of analogs with improved potency . Use molecular docking to predict interactions with biological targets.

Q. What are the challenges in refining the crystal structure of halogenated benzofuran derivatives?

  • Methodology : Heavy atoms like bromine cause absorption anomalies, requiring corrections in X-ray data processing (e.g., SAD/MAD phasing). Programs like SHELXC/D/E automate this process, but twinning or disorder (common in flexible esters) may necessitate manual refinement. Compare with Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, where dihydrofuran ring puckering was resolved using restraints in SHELXL .

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